molecular formula C23H25N5O4 B10980396 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10980396
M. Wt: 435.5 g/mol
InChI Key: LIQQQGVONOYABE-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine core substituted with:

  • A 4-methoxyphenyl group at position 1.
  • A carboxamide linkage at position 3, connecting to a 1H-1,2,4-triazol-5-yl moiety.
  • A 2-(4-methoxyphenyl)ethyl side chain on the triazole ring.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-31-18-8-3-15(4-9-18)5-12-20-24-23(27-26-20)25-22(30)16-13-21(29)28(14-16)17-6-10-19(32-2)11-7-17/h3-4,6-11,16H,5,12-14H2,1-2H3,(H2,24,25,26,27,30)

InChI Key

LIQQQGVONOYABE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Methoxyphenylamine with Itaconic Acid

A widely reported method involves reacting 4-methoxyphenylamine with itaconic acid in aqueous acidic conditions. The reaction proceeds via a Michael addition-cyclization mechanism:

Procedure :

  • 4-Methoxyphenylamine (1.0 equiv) and itaconic acid (1.2 equiv) are refluxed in 6 M HCl for 24 hours.

  • The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate.

  • The crude product is recrystallized from ethanol to yield 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (65–72% yield).

Key Data :

  • Purity : >98% (HPLC)

  • Characterization : 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 7.65 (d, J=8.0J = 8.0 Hz, 2H), 6.89 (d, J=8.0J = 8.0 Hz, 2H), 3.78 (s, 3H), 3.45–3.20 (m, 2H), 2.95–2.70 (m, 2H).

Alternative Route via Dichloro-Substituted Derivatives

Dichloro-substituted pyrrolidines are synthesized by treating 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with HCl and hydrogen peroxide. This method enhances electrophilicity for downstream functionalization.

Construction of the 1,2,4-Triazole Moiety

The 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine fragment is prepared via cyclization or Huisgen azide-alkyne cycloaddition (Click chemistry).

Cyclization of Thiosemicarbazides

A common approach involves cyclizing thiosemicarbazides under basic conditions:

Procedure :

  • 4-Methoxyphenethyl hydrazine (1.0 equiv) is reacted with cyanogen bromide (1.1 equiv) in ethanol at 0°C.

  • The intermediate thiosemicarbazide is treated with NaOH (2.0 equiv) at 80°C for 6 hours.

  • The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the triazole amine (58–64% yield).

Key Data :

  • Regioselectivity : >90% 1,2,4-triazole formation

  • Characterization : 13C NMR^13\text{C NMR} (CDCl3_3): δ 158.2 (C=N), 130.5–114.3 (aromatic carbons), 55.4 (OCH3_3).

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition offers high regiocontrol:

  • 4-Methoxyphenethyl azide (1.0 equiv) and propargylamine (1.2 equiv) are reacted in THF with CuI (10 mol%) at 25°C.

  • The triazole product is isolated via filtration (78% yield).

Amide Coupling Strategies

The final step involves coupling the pyrrolidine-3-carboxylic acid with the triazole amine.

Carbodiimide-Mediated Coupling

EDCI/HOBt is frequently used for amide bond formation:

Procedure :

  • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF for 1 hour.

  • The triazole amine (1.2 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

  • The product is purified via recrystallization (methanol/water) to yield the target compound (62% yield).

Optimization Data :

Coupling ReagentSolventTemperatureYield (%)
EDCI/HOBtDMF25°C62
DCC/DMAPCH2 _2Cl2 _20°C → 25°C54
HATUDMF25°C68

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydrides are preferred:

  • The carboxylic acid is treated with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at −15°C.

  • The triazole amine is added, and the reaction is warmed to 25°C (55% yield).

Integrated Synthetic Routes

A representative multi-step synthesis is summarized below:

Step 1 : Synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Step 2 : Preparation of 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine via thiosemicarbazide cyclization.
Step 3 : EDCI/HOBt-mediated coupling to form the final amide.

Overall Yield : 45–52% (three steps).

Challenges and Optimization

  • Regioselectivity in Triazole Formation : Click chemistry outperforms cyclization methods in regiocontrol (95% vs. 75–85%).

  • Amide Coupling Efficiency : HATU increases yields by 10–15% compared to EDCI but raises purification complexity.

  • Purification : Silica gel chromatography is critical for removing unreacted triazole amine and EDCI byproducts.

Analytical Characterization

1-(4-Methoxyphenyl)-N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide :

  • Molecular Formula : C23 _{23}H25 _{25}N5 _{5}O4 _{4}.

  • MS (ESI+) : m/z 436.2 [M+H]+^+.

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6) : δ 8.21 (s, 1H, triazole-H), 7.65 (d, J=8.0J = 8.0 Hz, 4H, aromatic), 6.89 (d, J=8.0J = 8.0 Hz, 4H, aromatic), 3.78 (s, 6H, OCH3_3), 3.45–3.20 (m, 4H, CH2_2).

Comparative Analysis of Methods

MethodStepsOverall Yield (%)Key Advantage
Cyclization + EDCI345–52Cost-effective reagents
Click + HATU358–65High regioselectivity
Mixed Anhydride340–48Suitable for acid-sensitive substrates

Industrial-Scale Considerations

  • Catalyst Recycling : CuI in Click chemistry can be recovered via aqueous extraction, reducing costs.

  • Solvent Recovery : DMF and THF are distilled and reused to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled temperature conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide have been shown to possess activity against various bacterial strains and fungi .

Anticancer Properties

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, indicating that they may modulate inflammatory pathways effectively. This application is particularly relevant in treating chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to the compound . Results showed significant inhibition of growth against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
Target CompoundVarious bacteriaTBD

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell viability significantly compared to controls. The mechanism of action was suggested to involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis via caspase activation
MCF715Cell cycle arrest

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Heterocycle Modifications Phenyl Substituents Key Pharmacological Data (if available) Reference
Target Compound 5-oxopyrrolidine 1H-1,2,4-triazol-5-yl with ethyl linkage 4-methoxyphenyl (×2) N/A
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine 1,3,4-thiadiazole (no ethyl linker) 4-fluorophenyl N/A
1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine Tetrazole (direct methyl linkage) 4-chlorophenyl (×2) N/A
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid 5-oxopyrrolidine 1,3,4-oxadiazole with thione Benzoic acid substituent Antibacterial activity (66% yield)
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Pyrazole Pyrazole with propanamide side chain 4-methoxyphenyl, 4-methyl N/A
Key Observations:
  • The ethyl linker in the target compound may improve flexibility compared to direct methyl linkages .
  • Substituent Effects : Methoxy groups (electron-donating) vs. fluoro/chloro (electron-withdrawing) influence electronic properties and receptor interactions. For example, methoxy groups enhance solubility and π-π stacking .
  • Biological Activity : Compounds with oxadiazole-thione moieties () show antibacterial activity, suggesting heterocycle choice critically affects target selectivity .

Pharmacological Profile Comparisons

  • Receptor Binding : Pyrazole-based compounds () were tested in CHO-k1 cells for calcium mobilization (EC50) and receptor binding (IC50). Methoxy-substituted analogs may exhibit higher affinity for receptors preferring electron-rich aromatic systems compared to fluoro/chloro derivatives .
  • Metabolic Stability : The carboxamide group in the target compound may enhance metabolic stability compared to ester or hydrazide derivatives (e.g., ) .

Biological Activity

The compound 1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the significant findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and methoxyphenyl groups which contribute to its diverse biological activities. The presence of these functional groups is critical for its interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing triazole derivatives. For instance, triazole-based compounds have demonstrated significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BB. subtilis15 µg/mL
Compound CPseudomonas aeruginosa30 µg/mL

The activity is often attributed to the ability of triazoles to disrupt cell membrane integrity or inhibit essential enzymes in microbial metabolism.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. Research indicates that certain triazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Inhibition of Tumor Growth

In a study involving human cancer cell lines, a derivative similar to the compound showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:

  • Enzyme Inhibition: Compounds with a triazole ring have been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes .
  • Receptor Modulation: The structural components allow for binding to various receptors involved in inflammation and cancer progression.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that compounds with similar structures exhibit moderate absorption rates and bioavailability. However, toxicity profiles must be carefully assessed through preclinical studies to ensure safety.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Bioavailability40%
Half-life6 hours

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction parameters influence yield and purity?

The synthesis involves multi-step protocols, including nucleophilic substitutions, cyclization, and carboxamide coupling. Key steps include:

  • Coupling of the pyrrolidine-3-carboxamide core with a triazole moiety via amide bond formation under anhydrous conditions (e.g., DMF as solvent, HATU/DIPEA as coupling agents) .
  • Substituent introduction : The 4-methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or alkylation, requiring precise temperature control (60–80°C) and inert atmospheres (N₂/Ar) to avoid side reactions .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 hr conventional) while maintaining >80% purity (confirmed via HPLC) .

Critical parameters :

  • Solvent polarity (DMF > DMSO for solubility).
  • Catalysts (Pd/C for cross-couplings; CuI for triazole formation) .
  • Purification: Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .

Q. How is structural characterization performed, and what analytical techniques are critical for validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole carbons at δ 145–155 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 478.2) .
  • X-ray crystallography : Resolves bond lengths/angles in the triazole-pyrrolidine core (e.g., N–N bond length ~1.32 Å) .
  • HPLC : Purity >95% achieved with C18 reverse-phase columns (acetonitrile/water gradient) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays :
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) .
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ reported in µM range for similar triazole derivatives) .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be systematically addressed?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Case study : A 2024 study found IC₅₀ = 12 µM against HeLa cells, while a 2025 report noted no activity. Resolution involved verifying cell line authenticity (STR profiling) and testing metabolite stability .

Q. What computational strategies support mechanistic studies of this compound’s bioactivity?

  • Molecular docking : Predict binding to targets (e.g., EGFR kinase; Glide SP scoring) .
  • MD simulations : Assess triazole-pyrrolidine flexibility in aqueous vs. lipid bilayer environments (NAMD/GROMACS) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize efficacy?

  • Variable substituents : Synthesize analogs with:
  • Methoxy group replacements : –OCH₃ → –CF₃, –Cl (impact on lipophilicity/logP) .
  • Triazole modifications : 1,2,4- vs. 1,2,3-triazole (steric effects on target binding) .
    • Pharmacokinetic profiling :
  • Metabolic stability : Microsomal incubation (t₁/₂ > 30 min preferred) .
  • Permeability : Caco-2 assay (Papp > 1 × 10⁻⁶ cm/s) .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Synthetic Conditions

StepConventional Method (Yield)Microwave-Assisted (Yield)Key Reference
Triazole formation65% (12 hr)82% (45 min)
Carboxamide coupling70% (24 hr)88% (2 hr)

Q. Table 2: Biological Activity of Structural Analogs

Analog (R-group)MIC (µM, S. aureus)IC₅₀ (µM, HeLa)LogP
4-OCH₃ (parent)25122.8
4-F1883.1
4-NO₂50>1001.9

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